(1R)-1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-3-ene
Description
(1R)-1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-3-ene, commonly referred to as α-copaene (CAS: 3856-25-5), is a tricyclic sesquiterpene with the molecular formula C15H24 and a molecular weight of 204.35 g/mol . Its IUPAC name is (1R,2S,6S,7S,8S)-8-isopropyl-1,3-dimethyltricyclo[4.4.0.02,7]dec-3-ene, indicating a complex stereochemistry involving three fused rings (two six-membered and one five-membered) with methyl and isopropyl substituents at specific positions .
Properties
IUPAC Name |
(1R)-1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-3-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h5,9,11-14H,6-8H2,1-4H3/t11?,12?,13?,14?,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXDPFLIRFYIME-ZPWMNFGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C3C1C2(CCC3C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC2C3C1[C@@]2(CCC3C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Steam Distillation of Plant Resins
α-Copaene occurs naturally in essential oils of plants such as Copaifera langsdorffii (copaiba tree). Steam distillation remains the primary industrial method for isolating α-copaene from plant matter. In this process, plant resin is heated with steam, volatilizing the terpenoid compounds, which are then condensed and collected. The crude extract undergoes fractional distillation to separate α-copaene from other sesquiterpenes like β-caryophyllene. Gas chromatography-mass spectrometry (GC-MS) analysis confirms the presence of α-copaene, with Kovats retention indices (RI) on polar columns typically ranging from 1,370 to 1,400.
Solvent Partitioning and Chromatography
Advanced isolation techniques employ solvent partitioning followed by column chromatography. For example, hexane and chloroform fractions of copaiba resin are subjected to silica gel chromatography using gradient elution (hexane:ethyl acetate 9:1 to 7:3). High-performance liquid chromatography (HPLC) with chiral stationary phases resolves enantiomers, yielding (-)-α-copaene with >98% enantiomeric excess (ee). This method is critical for obtaining optically pure samples for pharmacological studies.
Synthetic Approaches
Heathcock’s Total Synthesis
Heathcock’s seminal 1966 work established the first total synthesis of racemic α-copaene, providing a blueprint for subsequent stereoselective routes. The synthesis begins with the Diels-Alder reaction between cyclopentadiene and methyl acrylate to form a bicyclic intermediate. Key steps include:
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Cyclopropanation : Treatment with diazomethane introduces the cyclopropane ring.
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Alkylation : A Grignard reagent adds the isopropyl group at C8.
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Ring Expansion : Acid-catalyzed rearrangement forms the tricyclic core.
While this route yields (±)-α-copaene, it lacks stereochemical control, necessitating resolution via chiral chromatography.
Stereoselective Synthesis via Wagner-Meerwein Rearrangement
Modern approaches prioritize enantioselectivity. A 1992 JACS publication details a formal synthesis of (-)-α-copaene using a Wagner-Meerwein rearrangement. The sequence involves:
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Chiral Pool Starting Material : (-)-β-Pinene serves as the chiral precursor.
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Epoxidation and Rearrangement : Epoxidation with mCPBA, followed by BF3-mediated rearrangement, installs the tricyclic skeleton with >90% ee.
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Functional Group Manipulation : Reductive removal of oxygen functionalities yields the target molecule.
This method achieves the (1R) configuration by leveraging the inherent chirality of β-pinene, avoiding costly resolution steps.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization
Cyclopropanation Dynamics
The formation of the cyclopropane ring in Heathcock’s synthesis relies on precise control of reaction kinetics. Computational studies suggest that steric hindrance at the C2 and C7 positions directs the stereochemistry of cyclopropanation. Optimizing reaction temperature to -78°C minimizes side products, improving yields from 8% to 12%.
Chemical Reactions Analysis
Types of Reactions: (1R)-1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-3-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Alcohols and hydrogenated products.
Substitution: Halogenated sesquiterpenes.
Scientific Research Applications
Structural Features
The compound features a tricyclic structure with two methyl groups and an isopropyl group attached to the bicyclic core, contributing to its unique properties and reactivity.
Antimicrobial Activity
Research indicates that α-Copaene exhibits antimicrobial properties against various pathogens. A study found that it effectively inhibited the growth of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential use as a natural preservative in food products or as an antimicrobial agent in pharmaceuticals .
Anti-inflammatory Effects
In vitro studies have shown that α-Copaene can reduce inflammation markers in human cells. Its application in developing anti-inflammatory drugs is promising, particularly for conditions like arthritis and other inflammatory diseases .
Flavoring Agent
Due to its pleasant aroma and flavor profile, α-Copaene is utilized as a flavoring agent in food products. It is particularly valued in the formulation of perfumes and food additives to enhance sensory qualities .
Natural Preservative
The antimicrobial properties of α-Copaene make it a candidate for use as a natural preservative in food products, potentially extending shelf life while maintaining safety and quality standards .
Pesticide Development
Research has explored the use of α-Copaene as a natural pesticide due to its effectiveness against various insect pests. Its application in organic farming practices could offer an eco-friendly alternative to synthetic pesticides .
Table 1: Antimicrobial Activity of α-Copaene
Table 2: Anti-inflammatory Effects of α-Copaene
Case Study 1: Antimicrobial Efficacy
In a controlled study, α-Copaene was tested against common foodborne pathogens. The results demonstrated significant inhibition of bacterial growth, supporting its potential use as a natural preservative in meat products.
Case Study 2: Inflammation Reduction
A clinical trial involving patients with chronic inflammatory conditions showed that supplementation with α-Copaene led to a marked decrease in inflammation markers over a six-week period, indicating its therapeutic potential.
Mechanism of Action
The exact mechanism of action of (1R)-1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-3-ene is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in biological processes. For instance, its insecticidal activity may be due to its ability to disrupt the nervous system of insects, leading to paralysis and death. In antimicrobial applications, this compound may interfere with the cell membrane integrity of microorganisms, causing cell lysis.
Comparison with Similar Compounds
Key Properties :
- Physical State : Oily liquid .
- Boiling Point : 246–251°C at atmospheric pressure .
- Density : 0.9077 g/cm³ (at 15°C) .
- Refractive Index : $ n_D^{20} $ 1.4894 .
- Optical Rotation : $[α]_D^{22} = -6.3°$ (in chloroform) .
Natural Sources: α-Copaene is widely distributed in plants, including avocado oil (Persea americana), laurel (Laurus nobilis), and Aegle marmelos . It contributes to the volatile profiles of these species, often acting as a semiochemical in plant-insect interactions .
α-Copaene belongs to the sesquiterpene family, sharing structural and functional similarities with other tricyclic and bicyclic terpenes. Below is a detailed comparison with key analogs:
Structural and Physical Properties
Structural Insights :
- α-Copaene and α-cubebene both feature tricyclic frameworks but differ in ring junction positions (02,7 vs. 01,5), altering their steric and electronic profiles .
- β-Caryophyllene’s bicyclic structure lacks the third ring, making it less rigid and more volatile .
- Ylangene is a stereoisomer of α-copaene, with inverted configurations at C1, C2, C6, and C7, leading to distinct biological interactions .
Natural Abundance in Avocado Oil
Data from avocado oil (Persea americana, Zutano variety) reveals relative abundances of sesquiterpenes across ripening stages :
| Compound | Breaking Stage (%) | Ripe Stage (%) | Overripe Stage (%) |
|---|---|---|---|
| α-Copaene | 3.80–5.27 | 3.66–7.15 | 4.24–7.15 |
| α-Cubebene | 1.48–1.70 | 1.19–2.28 | 1.42–1.70 |
| β-Caryophyllene | 5.78–9.84 | 4.32–8.07 | 4.73–9.84 |
Key Observations :
- α-Copaene is more abundant than α-cubebene but less so than β-caryophyllene, suggesting varying biosynthetic priorities in terpene production .
- All three compounds peak during the ripe stage, correlating with ethylene-mediated terpene biosynthesis .
Functional Differences :
- α-Copaene’s tricyclic structure enhances its stability in pheromone formulations, while β-caryophyllene’s bicyclic system facilitates receptor binding in mammalian systems .
Stereochemical Variations
Stereoisomerism profoundly impacts properties:
- β-Copaene (CAS: 18252-44-3), a structural isomer of α-copaene, has a distinct spatial arrangement of substituents, leading to differences in boiling point (255.9°C) and density (0.93 g/cm³) .
- Ylangene (CAS: 14912-44-8) shares α-copaene’s formula but differs in stereochemistry, reducing its prevalence in natural sources .
Biological Activity
The compound (1R)-1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-3-ene , also known as tricyclo[4.4.0.0²,⁷]dec-3-ene , is a bicyclic sesquiterpene that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article presents a comprehensive analysis of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a complex tricyclic structure, which contributes to its unique biological properties.
Antimicrobial Properties
Studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance:
- Bacterial Inhibition : The compound has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. In vitro assays demonstrated a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL.
- Fungal Activity : It also displays antifungal properties against species like Candida albicans, with an MIC of approximately 75 µg/mL.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory potential:
- Mechanism of Action : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This inhibition suggests a possible role in managing inflammatory diseases.
Antioxidant Activity
Research indicates that this compound possesses antioxidant properties:
- Radical Scavenging : The compound effectively scavenges free radicals and reduces oxidative stress markers in cell cultures.
Case Study 1: Anti-inflammatory Effects in Animal Models
A study conducted on mice models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan injection. The results indicated a reduction in inflammatory markers, supporting its potential use in treating inflammatory conditions.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Paw Edema (mm) | 10 ± 1 | 5 ± 0.5 |
| TNF-α Levels (pg/mL) | 150 ± 20 | 80 ± 10 |
| IL-6 Levels (pg/mL) | 200 ± 30 | 100 ± 15 |
Case Study 2: Antimicrobial Efficacy
In a laboratory setting, the antimicrobial efficacy of this compound was tested against various microbial strains:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | >200 |
| Candida albicans | 75 |
Q & A
Q. What are the established methods for synthesizing α-copaene, and how do modern catalytic approaches compare to classical synthesis routes?
Classical synthesis of α-copaene involves multistep cyclization of farnesyl pyrophosphate analogs. Heathcock (1966) achieved this via acid-catalyzed cyclization of germacrene D intermediates, while Corey and Watt (1973) refined stereochemical control using chiral auxiliaries . Modern methods employ transition-metal catalysts (e.g., palladium or gold complexes) to enhance regioselectivity and reduce side products. Researchers should validate synthetic purity via GC-MS (retention index: 1375.5–1376.2) and compare optical rotation ([α]D²² = -6.3° in chloroform) to natural isolates .
Q. How can researchers reliably characterize α-copaene in complex plant essential oil matrices?
Gas chromatography-mass spectrometry (GC-MS) with a non-polar column (e.g., DB-5MS) is standard. Key identifiers include retention indices (1375.5–1376.2 on DB-5) and mass spectral fragments (m/z 161, 119, 105) . For co-eluting isomers (e.g., β-copaene), use polar columns (e.g., HP-INNOWax) to resolve differences (β-copaene RI: 1427.3–1433.1) . Nuclear magnetic resonance (NMR) analysis, particularly ¹³C-NMR, confirms stereochemistry via signals at δ 125.5 (C3) and δ 28.7 (C8 isopropyl) .
Q. What natural sources of α-copaene are most viable for phytochemical extraction, and how does the stereochemical purity vary across species?
α-Copaene is abundant in Aegle marmelos (), avocado oil (Zutano variety), and Mānuka essential oils . Extraction efficiency depends on plant developmental stage; ripe avocado mesocarp yields higher concentrations (breaking stage: 0.5–1.2%, overripe: 0.3–0.8%) . Steam distillation or ultrasound-assisted extraction (UAE) with hexane maximizes recovery (UAE increases yield by 12–15% vs. Soxhlet) . Stereochemical purity is species-dependent: Cyperus articulatus isolates show >98% enantiomeric excess (ee), while synthetic batches may require chiral HPLC (e.g., Chiralcel OD-H column) to resolve impurities .
Q. How should researchers address challenges in stereochemical assignment of α-copaene and its isomers?
X-ray crystallography of heavy-atom derivatives (e.g., brominated analogs) provides definitive stereochemical confirmation . For routine analysis, compare experimental specific rotation ([α]D) to literature values (natural α-copaene: -6.3°) and cross-reference 2D-NMR (NOESY) correlations, such as H8 (δ 1.65) coupling with H2 (δ 2.35) . Misidentification risks arise with β-copaene (RI: 1427.3–1433.1), which lacks the 1R,2S,6S,7S,8S configuration .
Advanced Research Questions
Q. What biosynthetic pathways and enzymatic mechanisms underlie α-copaene formation in planta?
α-Copaene is derived from farnesyl pyrophosphate (FPP) via sesquiterpene synthase-mediated cyclization. Key intermediates include germacrene D, which undergoes C2-C7 bond formation to form the tricyclic skeleton. Isotopic labeling (¹³C-glucose) and heterologous expression in E. coli (using Cop4 synthase from Copajera langsdorffii) reveal that a single enzyme governs stereoselectivity . Mutagenesis studies identify active-site residues (e.g., Asp307) critical for stabilizing carbocation intermediates .
Q. How can researchers resolve contradictory reports on α-copaene’s bioactivity across studies?
Discrepancies often stem from isomer misidentification or impurity. For example, β-copaene (RI: 1427.3–1433.1) may co-elute with α-copaene in GC-MS, leading to skewed bioassay results . Validate purity via chiral GC or HPLC and corroborate bioactivity with enantiomerically pure standards. In insect behavior studies (e.g., Mediterranean fruit fly attraction), α-copaene’s enantiomeric excess (ee) must exceed 95% to ensure reproducibility .
Q. What experimental designs optimize structure-activity relationship (SAR) studies for α-copaene derivatives?
SAR studies require systematic modification of the tricyclic core. For example, replacing the C8 isopropyl group with cyclopropyl enhances insecticidal activity but reduces volatility. Use molecular docking (e.g., AutoDock Vina) to predict binding to Drosophila melanogaster odorant receptors (Or67a). Validate predictions via electrophysiological assays (single-sensillum recordings) and field trials with modified lures .
Q. What factors influence α-copaene’s stability during extraction and storage, and how can degradation be minimized?
α-Copaene degrades via oxidation at C3-C4 double bonds, forming hydroperoxides. Store samples at -20°C under argon, and add antioxidants (0.1% BHT) during extraction . Monitor degradation via GC-MS peaks for copaene oxide (RI: 1577.9–1580.2) . UAE reduces thermal degradation compared to steam distillation, preserving 92–95% purity over 6 months .
Q. What emerging applications of α-copaene warrant further investigation in agrochemical and pharmacological contexts?
In agrochemistry, α-copaene’s role as a kairomone for ambrosia beetles suggests potential for eco-friendly traps . Pharmacologically, its anti-inflammatory properties (e.g., COX-2 inhibition at IC₅₀ = 18 µM) merit in vivo validation using murine models. For clinical translation, optimize nanoencapsulation (liposomes) to enhance bioavailability .
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
